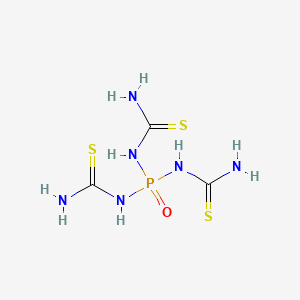
Trifluoroacetaldehyde thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoroacetaldehyde thiosemicarbazone is a compound belonging to the thiosemicarbazone family, characterized by the presence of a trifluoromethyl group attached to an aldehyde and a thiosemicarbazone moiety. Thiosemicarbazones are known for their diverse biological activities and their ability to form stable complexes with metal ions. These properties make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoroacetaldehyde thiosemicarbazone can be synthesized through the reaction of trifluoroacetaldehyde with thiosemicarbazide. The reaction typically occurs under mild conditions, often in the presence of an acid catalyst. The general reaction scheme is as follows:
CF3CHO+H2N−NH−C(=S)NH2→CF3CH=N-NH-C(=S)NH2+H2O
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Trifluoroacetaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones.
Scientific Research Applications
Trifluoroacetaldehyde thiosemicarbazone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Investigated for its potential anticancer properties due to its ability to inhibit topoisomerases and ribonucleotide reductase.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of trifluoroacetaldehyde thiosemicarbazone involves its ability to chelate metal ions, forming stable complexes that can interfere with various biological processes. For instance, its anticancer activity is attributed to the inhibition of topoisomerases and ribonucleotide reductase, leading to the disruption of DNA replication and cell division.
Comparison with Similar Compounds
Thiosemicarbazide: The parent compound without the trifluoromethyl group.
Acetaldehyde thiosemicarbazone: Similar structure but with a methyl group instead of a trifluoromethyl group.
Benzaldehyde thiosemicarbazone: Contains a phenyl group instead of a trifluoromethyl group.
Uniqueness: Trifluoroacetaldehyde thiosemicarbazone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its ability to form stable metal complexes.
Properties
CAS No. |
7145-43-9 |
|---|---|
Molecular Formula |
C3H4F3N3S |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
[(E)-2,2,2-trifluoroethylideneamino]thiourea |
InChI |
InChI=1S/C3H4F3N3S/c4-3(5,6)1-8-9-2(7)10/h1H,(H3,7,9,10)/b8-1+ |
InChI Key |
APUQZWHPCKNYHK-UNXLUWIOSA-N |
Isomeric SMILES |
C(=N/NC(=S)N)\C(F)(F)F |
Canonical SMILES |
C(=NNC(=S)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


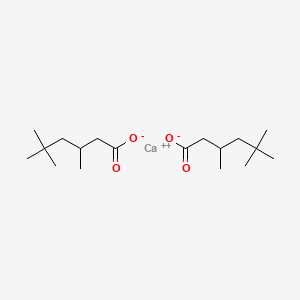
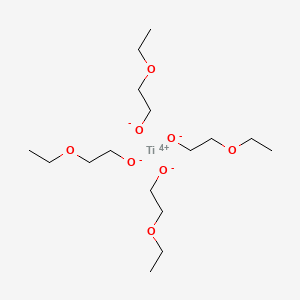
![Methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B12642837.png)

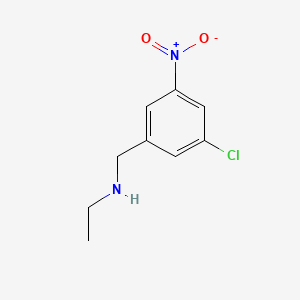


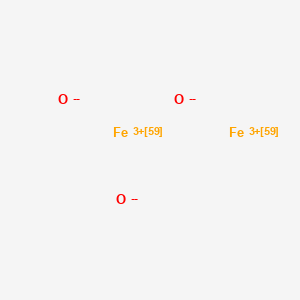

![2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-3-(2,5-dimethyl-4-thiazolyl)-4-hydroxy-](/img/structure/B12642877.png)


